molecular formula C6H9N3O3S B2506302 (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide CAS No. 1603237-46-2

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide

Cat. No.: B2506302
CAS No.: 1603237-46-2
M. Wt: 203.22
InChI Key: SGCYRPRCIMFBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . This method is known for its efficiency and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit viral replication by targeting viral enzymes .

Properties

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2,(H2,7,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYRPRCIMFBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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